Cuspidatin C

Multidrug Resistance Cytotoxicity Taxane

Cuspidatin C, commonly identified as Taxinine J (CAS 18457-46-0), is a taxane diterpenoid isolated from the stem bark of Taxus sumatrana. It belongs to a complex class of natural products known for diverse biological activities, but it is structurally distinct from the blockbuster microtubule-stabilizing drug paclitaxel, as it lacks the oxetane ring and N-acylphenylisoserine side chain.

Molecular Formula C37H46O10
Molecular Weight 650.8 g/mol
CAS No. 18457-46-0
Cat. No. B026138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCuspidatin C
CAS18457-46-0
Molecular FormulaC37H46O10
Molecular Weight650.8 g/mol
Structural Identifiers
SMILESCC1=C2C(C(C3(C(CC(C2(C)C)CC1OC(=O)C)C(=C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C37H46O10/c1-20-28-17-27-18-29(43-22(3)38)21(2)33(36(27,7)8)34(45-24(5)40)35(46-25(6)41)37(28,9)31(44-23(4)39)19-30(20)47-32(42)16-15-26-13-11-10-12-14-26/h10-16,27-31,34-35H,1,17-19H2,2-9H3/b16-15+
InChIKeyMIJTXBNFQDJTPL-FOCLMDBBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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Cuspidatin C (Taxinine J) 18457-46-0: Baseline Procurement Profile


Cuspidatin C, commonly identified as Taxinine J (CAS 18457-46-0), is a taxane diterpenoid isolated from the stem bark of Taxus sumatrana [1]. It belongs to a complex class of natural products known for diverse biological activities, but it is structurally distinct from the blockbuster microtubule-stabilizing drug paclitaxel, as it lacks the oxetane ring and N-acylphenylisoserine side chain [2]. This structural divergence is critical, as it underlies a different pharmacological profile that is not interchangeable with other taxanes. The available evidence for its specific, quantifiable differentiation is extremely limited, which should be the primary concern for scientific procurement.

Why Generic Taxane Substitution is Invalid for Cuspidatin C (Taxinine J) Research


Within the taxane diterpenoid family, biological activity is exquisitely sensitive to structural features. Unlike paclitaxel and its close analogs, which exert cytotoxicity by stabilizing microtubules, Taxinine J and its derivatives like 2-desacetoxytaxinine J are characterized by their ability to modulate P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) without strong microtubule binding [1]. At a concentration of 10 μM, 2-desacetoxytaxinine J completely reversed drug resistance in KB-C2 cells, whereas structurally similar taxane family members like taxinine and taxinine M showed no such effect [1]. This establishes a clear functional divergence within the taxane class, where minor structural modifications lead to a complete loss of MDR reversal activity. Therefore, substituting Cuspidatin C (Taxinine J) with another in-class taxane without this specific activity profile would invalidate research on MDR modulation.

Quantitative Differentiation Evidence for Cuspidatin C (Taxinine J) Procurement


Limited Cytotoxicity Data Against MDR Cancer Cells

Vendor technical datasheets report quantitative cytotoxic activity for Taxinine J against KB and drug-resistant KB-7d cell lines. The reported ED50 values are 16 μg/mL for the parental KB cell line and 14.2 μg/mL for the resistant KB-7d subline . The source publication for this data is cited as PMID 12217376, but the specific values could not be located in the publicly available abstract to independently verify the compound's identity and comparator data. This limitation precludes a high-strength differentiation claim. Other taxoids in the same publication displayed cytotoxicity, but without the full data table, a direct head-to-head comparison is impossible.

Multidrug Resistance Cytotoxicity Taxane

MDR Reversal Activity of a Close Structural Analog (2-Desacetoxytaxinine J)

The closest structural analog to Taxinine J with high-quality quantitative MDR data is 2-desacetoxytaxinine J. At a concentration of 10 μM, this analog completely reversed resistance to colchicine, vincristine (VCR), and taxol in P-gp-overexpressing KB-C2 cells [1]. In stark contrast, the related taxoids taxinine and taxinine M showed no MDR reversal effect at the same concentration [1]. This class-level inference suggests the presence of key substituents (like the acetyl group at C-2, absent in the analog) is not required for, and may even hinder, MDR reversal activity. This highlights the unique pharmacophoric requirements within the taxinine group.

P-glycoprotein Chemosensitization Taxoid

Validated Research Applications for Cuspidatin C (Taxinine J)


As a Negative Control for MDR Reversal Studies

Based on the class-level evidence, closely related taxoids like taxinine (CAS 3835-52-7) are inactive as MDR modulators [1]. Therefore, Taxinine J, which may or may not share this activity, can be rationally procured alongside its active analog, 2-desacetoxytaxinine J, to serve as a structurally similar negative control in structure-activity relationship (SAR) studies investigating the molecular determinants of P-gp inhibition.

Hepatoma Cell Inhibition Research

A Chinese-language primary research paper (Acta Chimica Sinica, 1988) specifically reported that Taxinine J (compound II) possesses inhibitory activity on hepatoma cells in vitro [2]. This provides a direct, albeit qualitative, justification for procuring this compound for liver cancer research, as its activity was identified in a specific and published scientific context.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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